- A novel synthesis of difloxacin hydrochloride, Chinese Chemical Letters, 2001, 12(10), 875-876

Cas no 91296-86-5 (Difloxacin hydrochloride)

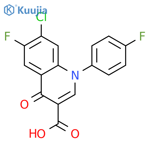

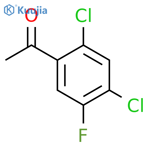

Difloxacin hydrochloride structure

Produktname:Difloxacin hydrochloride

Difloxacin hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

- 6-FLUORO-1-(4-FLUOROPHENYL)-1,4-DIHYDRO-7-(4-METHYLPIPERAZINO)-4-OXO-3-QUINOLINECARBOXYLIC ACID HYDROCHLORIDE

- DIFLOXACIN HYDROCHLORIDE

- DIFLUOXACIN HYDROCHLORIDE

- VETRANAL

- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride

- 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid,hydrochloride

- DIFLOXACIN

- Difloxacin Hydrochloride Salt

- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI)

- DIFLOXACIN HYDROCHLORIDE [GREEN BOOK]

- NSC759646

- HY-N7066

- MFCD03840489

- JFMGBGLSDVIOHL-UHFFFAOYSA-N

- XJ0260HJ0O

- D03810

- Difloxacin (hydrochloride)

- NSC 759646

- AKOS015966424

- Difloxacin hydrochloride, VETRANAL(TM), analytical standard

- NCGC00166308-02

- 91296-86-5

- Tox21_112405_1

- A-56619

- Dicural Tablets

- CCG-213051

- CHEMBL542414

- SCHEMBL203110

- CAS-91296-86-5

- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1); 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI); Difloxacin hydrochloride

- F71430

- Q27293859

- SW222240-1

- 6-luoro-1-(4-luorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

- s5041

- UNII-XJ0260HJ0O

- DTXSID2046599

- DTXCID0026599

- Pharmakon1600-01502359

- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1)

- difluoxacin hcl

- 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

- 6-Fluoro-1-(p-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride

- DIFLOXACIN MONOHYDROCHLORIDE [MI]

- CHEBI:201832

- DIFLOXACIN HYDROCHLORIDE (MART.)

- NCGC00166308-01

- CS-0013189

- Difloxacin HCl

- 91296-86-5 (HCl)

- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl) 1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride

- ABBOTT-56619

- AS-17763

- Difloxacin hydrochloride (USAN)

- DIFLOXACIN HYDROCHLORIDE [MART.]

- NSC-759646

- Difloxacin monohydrochloride

- Abbott 56619

- Tox21_112405

- Difloxacin hydrochloride [USAN]

- Difloxacin hydrochloride

-

- MDL: MFCD03840489

- Inchi: 1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H

- InChI-Schlüssel: JFMGBGLSDVIOHL-UHFFFAOYSA-N

- Lächelt: Cl.O=C(C1C(=O)C2C(=CC(N3CCN(C)CC3)=C(C=2)F)N(C2C=CC(F)=CC=2)C=1)O

Berechnete Eigenschaften

- Genaue Masse: 435.11600

- Monoisotopenmasse: 399.139448

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 30

- Anzahl drehbarer Bindungen: 3

- Komplexität: 672

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 64.1

- XLogP3: 1.6

Experimentelle Eigenschaften

- Farbe/Form: No data available

- Dichte: 1.409

- Schmelzpunkt: >245°C (dec.)

- Siedepunkt: 595.5°C at 760 mmHg

- Flammpunkt: No data available

- Brechungsindex: 1.629

- Löslichkeit: Soluble in aqueous buffer

- PSA: 65.78000

- LogP: 3.52380

- Dampfdruck: No data available

Difloxacin hydrochloride Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- WGK Deutschland:3

- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- RTECS:VB2008975

- Lagerzustand:Inert atmosphere,Room Temperature

Difloxacin hydrochloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A3295512-5G |

Difloxacin hydrochloride |

91296-86-5 | 98% | 5g |

RMB 598.40 | 2025-02-21 | |

| Ambeed | A418662-25g |

6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |

91296-86-5 | 98+% | 25g |

$79.0 | 2025-02-19 | |

| TRC | D445600-250mg |

Difloxacin Hydrochloride Salt |

91296-86-5 | 250mg |

$104.00 | 2023-05-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8142-50mg |

Difloxacin hydrochloride |

91296-86-5 | 99.61% | 50mg |

¥ 485 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8142-25mg |

Difloxacin hydrochloride |

91296-86-5 | 99.61% | 25mg |

¥ 332 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8142-200 mg |

Difloxacin hydrochloride |

91296-86-5 | 99.61% | 200mg |

¥1098.00 | 2022-04-26 | |

| eNovation Chemicals LLC | D140030-1g |

DIFLOXACINHYDROCHLORIDE |

91296-86-5 | 97% | 1g |

$204 | 2023-08-31 | |

| Cooke Chemical | A3295512-25G |

Difloxacin hydrochloride |

91296-86-5 | 98% | 25g |

RMB 1983.20 | 2025-02-21 | |

| S e l l e c k ZHONG GUO | S5041-25mg |

Difloxacin hydrochloride |

91296-86-5 | 99.28% | 25mg |

¥795.11 | 2023-09-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33984-100MG-R |

Difloxacin hydrochloride |

91296-86-5 | 100mg |

¥830.17 | 2023-04-25 |

Difloxacin hydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Sodium hydroxide

2.2 Reagents: Hydrochloric acid

3.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

4.1 Solvents: Dimethyl sulfoxide

2.1 Reagents: Sodium hydroxide

2.2 Reagents: Hydrochloric acid

3.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

4.1 Solvents: Dimethyl sulfoxide

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

2.1 Solvents: Dimethyl sulfoxide

2.1 Solvents: Dimethyl sulfoxide

Referenz

- A novel synthesis of difloxacin hydrochloride, Chinese Chemical Letters, 2001, 12(10), 875-876

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

3.1 Solvents: N-Methyl-2-pyrrolidone

2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

3.1 Solvents: N-Methyl-2-pyrrolidone

Referenz

- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Solvents: Acetic anhydride , Triethyl orthoformate

1.2 Solvents: Dichloromethane

2.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

4.1 Solvents: N-Methyl-2-pyrrolidone

1.2 Solvents: Dichloromethane

2.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

4.1 Solvents: N-Methyl-2-pyrrolidone

Referenz

- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Synthesis of difloxacin hydrochloride, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Sodium hydroxide Solvents: Water

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Solvents: Dimethyl sulfoxide

3.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Sodium hydroxide Solvents: Water

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Solvents: Dimethyl sulfoxide

3.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Synthesis of difloxacin hydrochloride, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Acetic anhydride

1.2 Solvents: Ethanol

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Sodium hydroxide

3.2 Reagents: Hydrochloric acid

4.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

5.1 Solvents: Dimethyl sulfoxide

1.2 Solvents: Ethanol

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Sodium hydroxide

3.2 Reagents: Hydrochloric acid

4.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

5.1 Solvents: Dimethyl sulfoxide

Referenz

- A novel synthesis of difloxacin hydrochloride, Chinese Chemical Letters, 2001, 12(10), 875-876

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Catalysts: Aluminum chloride

2.1 Reagents: Sodium hydride

2.2 Solvents: Acetic anhydride

2.3 Solvents: Ethanol

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Sodium hydroxide Solvents: Water

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Solvents: Dimethyl sulfoxide

5.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Sodium hydride

2.2 Solvents: Acetic anhydride

2.3 Solvents: Ethanol

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Sodium hydroxide Solvents: Water

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Solvents: Dimethyl sulfoxide

5.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Synthesis of difloxacin hydrochloride, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Solvents: Dimethyl sulfoxide

2.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Solvents: Dimethyl sulfoxide

2.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Synthesis of difloxacin hydrochloride, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydride

1.2 Solvents: Acetic anhydride

1.3 Solvents: Ethanol

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Sodium hydroxide Solvents: Water

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Solvents: Dimethyl sulfoxide

4.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Acetic anhydride

1.3 Solvents: Ethanol

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Sodium hydroxide Solvents: Water

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Solvents: Dimethyl sulfoxide

4.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Synthesis of difloxacin hydrochloride, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide

Referenz

- A novel synthesis of difloxacin hydrochloride, Chinese Chemical Letters, 2001, 12(10), 875-876

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

2.1 Solvents: N-Methyl-2-pyrrolidone

2.1 Solvents: N-Methyl-2-pyrrolidone

Referenz

- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Diethyl carbonate

2.1 Solvents: Acetic anhydride , Triethyl orthoformate

2.2 Solvents: Dichloromethane

3.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

5.1 Solvents: N-Methyl-2-pyrrolidone

2.1 Solvents: Acetic anhydride , Triethyl orthoformate

2.2 Solvents: Dichloromethane

3.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

5.1 Solvents: N-Methyl-2-pyrrolidone

Referenz

- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide

1.2 Reagents: Hydrochloric acid

2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

3.1 Solvents: Dimethyl sulfoxide

1.2 Reagents: Hydrochloric acid

2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

3.1 Solvents: Dimethyl sulfoxide

Referenz

- A novel synthesis of difloxacin hydrochloride, Chinese Chemical Letters, 2001, 12(10), 875-876

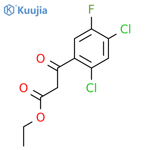

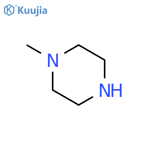

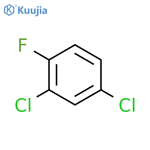

Difloxacin hydrochloride Raw materials

- 2,4-Dichlorofluorobenzene

- 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

- 1-Methylpiperazine

- 2',4'-Dichloro-5'-fluoroacetophenone

- Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate

Difloxacin hydrochloride Preparation Products

Difloxacin hydrochloride Verwandte Literatur

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

91296-86-5 (Difloxacin hydrochloride) Verwandte Produkte

- 93106-60-6(Enrofloxacin)

- 13392-28-4(1-(1-adamantyl)ethanamine)

- 6480-68-8(Quinoline-3-carboxylic acid)

- 91-53-2(Ethoxyquin)

- 79660-72-3(Fleroxacin)

- 91296-87-6(Sarafloxacin hydrochloride)

- 99291-25-5(Levodropropizine)

- 110871-86-8(Sparfloxacin)

- 149676-40-4(Pefloxacin Mesylate Dihydrate)

- 84087-01-4(Quinclorac)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:91296-86-5)Difloxacin hydrochloride

Reinheit:99%

Menge:100g

Preis ($):210.0